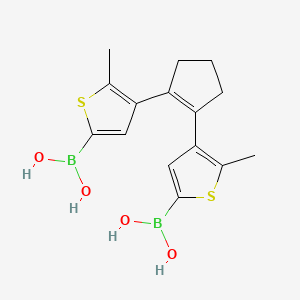

(4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid

Description

(4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid is a boronic acid derivative featuring a central cyclopentene ring fused to two 5-methylthiophene units, each terminating in boronic acid (-B(OH)₂) groups. Its molecular formula is C₁₇H₁₆B₂O₄S₂, with a molecular weight of approximately 390.07 g/mol (calculated from ). This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science due to its conjugated π-system and reactive boronic acid termini. Key properties include:

Properties

IUPAC Name |

[4-[2-(5-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18B2O4S2/c1-8-12(6-14(22-8)16(18)19)10-4-3-5-11(10)13-7-15(17(20)21)23-9(13)2/h6-7,18-21H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIARZCIDLACFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(O)O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18B2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid typically involves the following steps:

Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions.

Introduction of Thiophene Rings: The thiophene rings are introduced via cross-coupling reactions, often using palladium-catalyzed Suzuki-Miyaura coupling.

Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters.

Reduction: Reduction reactions can convert the boronic acid groups to alcohols.

Substitution: The boronic acid groups can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The primary application of (4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid lies in organic synthesis. It serves as a crucial building block in the formation of complex organic molecules. Its boronic acid groups facilitate various coupling reactions, making it an essential reagent in the synthesis of pharmaceuticals and advanced materials.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Utilized for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. |

| Cross-Coupling Reactions | Effective in generating biaryl compounds which are prevalent in drug design. |

Materials Science

In materials science, this compound is explored for its role in developing advanced materials such as conductive polymers and organic semiconductors. The presence of thiophene rings enhances the electronic properties of the resulting materials, making them suitable for applications in organic electronics.

| Material Type | Application |

|---|---|

| Conductive Polymers | Used in organic photovoltaics and flexible electronics due to their conductivity. |

| Organic Semiconductors | Important for the fabrication of organic light-emitting diodes (OLEDs). |

Biological and Medicinal Applications

The therapeutic potential of this compound is under investigation due to its ability to interact with biological targets. Its boron-containing structure is known to exhibit biological activity, making it a candidate for drug development.

| Target Area | Potential Use |

|---|---|

| Anticancer Agents | Investigated for its ability to inhibit cancer cell proliferation. |

| Antimicrobial Activity | Explored for effectiveness against various bacterial strains. |

Synthesis and Characterization

A study demonstrated the successful synthesis of this compound via palladium-catalyzed Suzuki coupling reactions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound.

Research published in reputable journals has highlighted the compound's potential as an antibacterial agent against strains like Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects compared to standard antibiotics.

Mechanism of Action

The mechanism by which (4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid exerts its effects involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways and chemical reactions. The cyclopentene and thiophene rings contribute to the compound’s stability and reactivity, enhancing its overall efficacy.

Comparison with Similar Compounds

5,5′-(Thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-5,2-diyl)diboronic Acid (Compound 7)

[(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)]diboronic Acid (TPE-2BA)

4,4′-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)

- Structure : Cyclopentene-thiophene core with aldehyde (-CHO) termini (CAS 219537-99-2; ).

- Applications : Intermediate for photochromic materials and molecular switches ().

- Key differences :

- Aldehyde groups allow for Schiff base formation but lack the cross-coupling reactivity of boronic acids.

- Similar photochromic behavior but divergent chemical reactivity.

Comparative Data Table

Research Findings and Functional Insights

- However, steric hindrance from the cyclopentene core may reduce efficiency ().

- Photochromic Behavior: The cyclopentene-thiophene backbone resembles diarylethenes, which undergo reversible ring-opening/closure upon UV/visible light exposure ().

- Stability Challenges : Thiophene boronic acids are less stable than phenyl derivatives, requiring stringent storage conditions (2–8°C, inert atmosphere) to prevent decomposition ().

Biological Activity

(4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 348.44 g/mol. The compound features two boronic acid groups that are capable of forming reversible covalent bonds with diols, which is a crucial property for its biological activity.

Anticancer Properties

Research indicates that boronic acids exhibit significant anticancer properties by inhibiting proteasome activity, which is essential for the degradation of regulatory proteins involved in cell cycle control and apoptosis. In particular, compounds similar to diboronic acids have shown efficacy in inducing apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway .

Enzyme Inhibition

Diboronic acids are known to act as enzyme inhibitors. For instance, they can inhibit serine proteases and other enzymes that rely on boron for catalytic activity. This inhibition can lead to altered metabolic pathways in target organisms or cells .

Binding Affinity Studies

Recent studies have employed techniques such as Quartz Crystal Microbalance (QCM) to measure the binding affinity of boronic acids to glycan chains on antibodies. These interactions are significant for therapeutic applications, particularly in targeted drug delivery systems .

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylthiophene derivatives with boron reagents under controlled conditions. The process can be optimized using various solvents and catalysts to enhance yield and purity .

Study 1: Anticancer Activity

A study focused on a series of diboronic acids demonstrated their effectiveness against various cancer cell lines. The compounds induced cell cycle arrest and apoptosis through the inhibition of key signaling pathways associated with cancer progression. The results indicated a dose-dependent response with IC50 values in the micromolar range .

Study 2: Enzyme Interaction

Another investigation explored the interaction between diboronic acids and specific serine proteases. Using kinetic assays, it was shown that these compounds could significantly reduce enzyme activity, suggesting potential applications in therapeutic enzyme inhibition .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.